N-(5-chloro-6-sulfamoyl-1H-benzimidazol-2-yl)acetamide
Description
N-(5-Chloro-6-sulfamoyl-1H-benzimidazol-2-yl)acetamide is a benzimidazole-derived acetamide featuring a sulfamoyl group at the 6-position and a chlorine substituent at the 5-position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors, often through hydrogen bonding and hydrophobic interactions .
Properties
CAS No. |
89725-03-1 |
|---|---|
Molecular Formula |
C9H9ClN4O3S |
Molecular Weight |
288.71 g/mol |
IUPAC Name |
N-(5-chloro-6-sulfamoyl-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN4O3S/c1-4(15)12-9-13-6-2-5(10)8(18(11,16)17)3-7(6)14-9/h2-3H,1H3,(H2,11,16,17)(H2,12,13,14,15) |
InChI Key |
PMZYHNOHLKRCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Sulfamoylation: The chlorinated benzimidazole is reacted with sulfamic acid or its derivative to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-Chloro-5-sulfamoyl-1H-benzo[d]imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial enzymes, thereby exerting its antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle : The benzimidazole core in the target compound contrasts with benzothiazole (), tetrahydrocarbazole (), and benzoxazolone (), altering electronic properties and binding interactions.
- Biological Implications : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carbazole derivatives () are explored for CNS activity .
Pharmacological Potential (Inferred)
- Benzothiazole-acetamides () are often explored for anticancer or anti-inflammatory activity due to their electron-deficient cores.
- Thiazolidinone-acetamides () show antimicrobial properties, attributed to the thioxo group’s redox activity.
- The sulfamoyl group in the target compound may align with sulfonamide-based drugs (e.g., diuretics or antibacterials), though specific target engagement requires validation.
Data Tables
Table 1: Substituent Impact on Physicochemical Properties
Biological Activity
N-(5-chloro-6-sulfamoyl-1H-benzimidazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The synthesis of this compound typically involves the reaction of 5-chloro-1H-benzimidazole with sulfamoyl chloride and acetic anhydride. The resulting compound features a benzimidazole core, which is known for its diverse biological activities.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₃S |
| Molecular Weight | 247.69 g/mol |
| CAS Number | 40294-14-2 |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown potent growth inhibition in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The mechanism often involves the induction of oxidative stress leading to apoptosis in tumor cells .
Case Study: Cytotoxicity Evaluation
In a comparative study, this compound was evaluated alongside other benzimidazole derivatives. The results indicated that this compound had a percentage inhibition of approximately 77% on A549 cells, comparable to established chemotherapeutic agents like cisplatin which showed around 60% inhibition .
The antitumor effects are thought to be mediated through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death pathways. Specifically, studies have shown that compounds induce an increase in superoxide dismutase activity while decreasing catalase levels, leading to an accumulation of hydrogen peroxide within cells .
Antimicrobial Properties
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has indicated effectiveness against various bacterial strains, although specific data on this compound's activity is limited compared to its derivatives .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with related benzimidazole derivatives is useful:
| Compound Name | Antitumor Activity (MCF-7 % Inhibition) | Antimicrobial Activity |
|---|---|---|
| This compound | 77% | Moderate |
| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide | 95% | Limited |
| Other derivatives | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
